5-(1-Methylpiperidin-4-yl)pyridin-2-amine
Overview
Description
5-(1-Methylpiperidin-4-yl)pyridin-2-amine: is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol It is a derivative of pyridine and piperidine, featuring a pyridine ring substituted with a 1-methylpiperidin-4-yl group at the 5-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 1-methylpiperidine.
Nucleophilic Substitution: The 2-chloropyridine undergoes nucleophilic substitution with 1-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 5-(1-Methylpiperidin-4-yl)pyridine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(1-Methylpiperidin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or catalyst.
Major Products:
Oxidation Products: N-oxides of this compound.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-(1-Methylpiperidin-4-yl)pyridin-2-amine is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure makes it a valuable building block in medicinal chemistry .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It serves as a tool compound in the investigation of biochemical pathways .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders. Its ability to modulate specific molecular targets makes it a candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes .
Comparison with Similar Compounds
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Similar structure with a piperazine ring instead of piperidine.
2-Amino-5-(1-methyl-4-piperidinyl)pyridine: Another derivative with a similar core structure but different substitution pattern.
Uniqueness: 5-(1-Methylpiperidin-4-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a 1-methylpiperidin-4-yl group and an amino group at the 2-position makes it a versatile compound with diverse applications .
Properties
IUPAC Name |
5-(1-methylpiperidin-4-yl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-14-6-4-9(5-7-14)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFJGFXLBSZLIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.